molecular formula C11H20N4O2S B11797147 1-(2-((1,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine

1-(2-((1,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine

Cat. No.: B11797147
M. Wt: 272.37 g/mol
InChI Key: NLLPYVHGQGLEML-UHFFFAOYSA-N
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Description

1-(2-((1,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine is a complex organic compound that features a pyrazole ring and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((1,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form a pyrazole structure . The reaction is catalyzed by iodine, which facilitates the formation of electrophilic particles as intermediates . The reaction conditions often include refluxing in ethanol with a few drops of glacial acetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-((1,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted piperazine derivatives.

Mechanism of Action

The mechanism of action of 1-(2-((1,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-((1,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine is unique due to its combination of a pyrazole ring and a piperazine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, setting it apart from other similar compounds.

Properties

Molecular Formula

C11H20N4O2S

Molecular Weight

272.37 g/mol

IUPAC Name

1-[2-(1,5-dimethylpyrazol-4-yl)sulfonylethyl]piperazine

InChI

InChI=1S/C11H20N4O2S/c1-10-11(9-13-14(10)2)18(16,17)8-7-15-5-3-12-4-6-15/h9,12H,3-8H2,1-2H3

InChI Key

NLLPYVHGQGLEML-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)S(=O)(=O)CCN2CCNCC2

Origin of Product

United States

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